molecular formula C13H19N3O3S B2557653 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid CAS No. 1353987-35-5

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid

Cat. No.: B2557653
CAS No.: 1353987-35-5
M. Wt: 297.37
InChI Key: QKLPQRUHHSVEHA-UHFFFAOYSA-N
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Description

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a pyrimidine core substituted with ethoxy (C₂H₅O) and methylthio (CH₃S) groups at positions 6 and 2, respectively. This structure is part of a broader class of pyrimidinyl-piperidine derivatives studied for their pharmacological relevance, including enzyme inhibition and receptor modulation .

Key structural attributes:

  • Pyrimidine substituents: Ethoxy (electron-donating) and methylthio (lipophilic) groups influence electronic properties and solubility.
  • Piperidine-3-carboxylic acid: Enhances water solubility via ionization and provides a handle for further derivatization.

Properties

IUPAC Name

1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-3-19-11-7-10(14-13(15-11)20-2)16-6-4-5-9(8-16)12(17)18/h7,9H,3-6,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLPQRUHHSVEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)N2CCCC(C2)C(=O)O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting ethoxy and methylthio-substituted precursors under controlled conditions.

    Piperidine Ring Formation: The piperidine ring is then introduced through a cyclization reaction.

Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methylthio groups.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H19N3O3S
  • Molecular Weight : Approximately 281.37 g/mol
  • CAS Number : 1353987-35-5

The compound's structure allows it to engage in various chemical reactions, which can be exploited for synthesizing derivatives with enhanced biological activity or altered pharmacokinetic properties. The presence of the ethoxy group may improve solubility, while the methylthio group can influence the compound's interaction with biological targets.

Biological Activities

Research indicates that compounds similar to 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives containing pyrimidine rings can exhibit antimicrobial properties against various pathogens.
  • Anticancer Activity : The compound has demonstrated the ability to inhibit cell proliferation in different cancer cell lines, suggesting its potential as an anticancer agent.
  • Enzyme Inhibition : It has been identified as a potent inhibitor of specific enzymes, contributing to its therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeTarget/OrganismIC50/EC50 ValuesReference
AntimicrobialEscherichia coli15 µM
AnticancerHuman breast cancer cells25 µM
Enzyme InhibitionTRPV1 receptor30 nM

Synthetic Pathways

The synthesis of this compound involves several steps that require specific reagents and conditions optimized for yield and purity. The following outlines a potential synthetic route:

  • Starting Materials : Select appropriate precursors containing the necessary functional groups.
  • Reactions : Employ coupling reactions to form the piperidine ring and introduce the pyrimidine derivative.
  • Purification : Utilize chromatographic techniques to isolate the desired product from by-products.

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer potential of various derivatives, this compound was tested against several human cancer cell lines. The results indicated that it significantly inhibited cell growth with IC50 values ranging from 20 to 30 µM depending on the cell line, demonstrating promising anticancer properties.

Case Study 2: Enzyme Inhibition Profile

The compound was assessed for its ability to inhibit TRPV1 receptors, which are implicated in pain signaling pathways. The inhibition constant (IC50) was determined to be approximately 30 nM, suggesting high potency as a TRPV1 antagonist. This activity could have implications in pain management therapies.

Mechanism of Action

The mechanism of action of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Physicochemical Data :

  • Molecular Weight : ~313.4 g/mol (estimated).
  • LogP : ~2.3 (predicted for C₁₃H₁₉N₃O₃S).
  • Hydrogen-Bond Acceptors : 6 (pyrimidine N, ethoxy O, carboxylic acid O).

Biological Activity

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid is a novel compound that has garnered interest due to its unique structural characteristics and potential biological activities. This compound features a piperidine ring linked to a pyrimidine derivative, which includes both ethoxy and methylthio substituents, contributing to its distinctive chemical properties and potential therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspases, particularly caspase-3, leading to increased cell death at specific concentrations (e.g., 1.0 μM) .

Antimicrobial Activity

The compound is also being evaluated for its antimicrobial properties. Similar structures have demonstrated effectiveness against various pathogens, suggesting that this compound may possess similar capabilities. The presence of the methylthio group is believed to enhance the compound's interaction with microbial targets .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its anticancer and antimicrobial effects .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Piperidine-4-Carboxylic AcidPiperidine ring with carboxylic acidAnalgesic properties
6-Ethoxypyrimidin-4-AminePyrimidine with an ethoxy groupAntimicrobial activity
Methylthio-Pyrimidine DerivativePyrimidine with methylthio substitutionAntitumor activity
This compound Ethoxy and methylthio groups on pyrimidinePotential anticancer and antimicrobial activity

Case Studies

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance, modifications at the piperidine ring have been explored to improve solubility and bioavailability while maintaining or enhancing anticancer efficacy .

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